1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a synthetic compound that acts as a high-affinity antagonist for the A2B adenosine receptor (AdoR). [] It belongs to a class of 8-(C-4-pyrazolyl) xanthines, specifically designed for their potential therapeutic benefit in treating asthma. [] This compound exhibits a high degree of selectivity for the A2B AdoR compared to other adenosine receptor subtypes like A1, A2A, and A3. []
The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is a multi-step process starting from 8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine (compound 22). [] Introduction of a benzyl group at the N-1-pyrazole position of compound 22, followed by the exploration of various substituents on the benzyl ring, led to enhanced selectivity for the A2B AdoR. [] Further optimization involved modifying the 1,3-disubstitution of the xanthine core with different alkyl groups. [] The specific details of each step, including reaction conditions, reagents, and yields, are not provided in the available literature.
The molecular structure of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is characterized by the presence of a central piperazine ring. [] A 4-fluorobenzyl group is attached to one nitrogen of the piperazine, while a sulfonyl group links the other nitrogen to an ethyl-substituted pyrazole ring. [] The specific bond lengths, angles, and spatial arrangements of the atoms are not explicitly described in the provided literature.
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine acts as an antagonist at the A2B adenosine receptor (AdoR). [] By binding to this receptor, it blocks the binding of adenosine, a signaling molecule involved in various physiological processes, including bronchoconstriction. [] This antagonistic action inhibits the downstream signaling pathways activated by adenosine binding, thereby potentially alleviating bronchial hyperresponsiveness associated with asthma. []
The primary research application of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine is as a pharmacological tool for investigating the role of A2B adenosine receptors in asthma. [] Its high affinity and selectivity for this receptor subtype make it valuable for studying the potential therapeutic benefits of A2B AdoR antagonists in treating bronchial hyperresponsiveness and other asthma-related symptoms. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2